Cas no 578733-86-5 (N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide)

N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide
- SR-01000264753
- F1303-0057
- (1S,4R)-N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
- AKOS002182516
- SR-01000264753-1
- 578733-86-5
- N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
- AKOS016297294
-
- インチ: 1S/C16H17BrN2O3/c1-14(2)15(3)6-7-16(14,12(21)11(15)20)13(22)19-10-5-4-9(17)8-18-10/h4-5,8H,6-7H2,1-3H3,(H,18,19,22)
- InChIKey: QYLRKFJKZWAAJG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C=C1)NC(C12C(C(C(C)(CC1)C2(C)C)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 364.04225g/mol
- どういたいしつりょう: 364.04225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 562
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1303-0057-4mg |
N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
578733-86-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1303-0057-1mg |
N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
578733-86-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1303-0057-3mg |
N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
578733-86-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1303-0057-2mg |
N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
578733-86-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1303-0057-2μmol |
N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
578733-86-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamideに関する追加情報
Professional Introduction to N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide (CAS No. 578733-86-5)
N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide, identified by its CAS number 578733-86-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a valuable candidate for further exploration in drug development.
The molecular structure of N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is characterized by its bicyclic framework, which includes a pyridine ring substituted with a bromine atom at the 5-position and an amide functional group linked to a dioxolane moiety. The presence of the bromopyridine moiety enhances its potential for further chemical modification, allowing researchers to explore various derivatives with tailored biological properties.
In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide has been investigated for its potential role in modulating enzyme activity and interacting with biological targets. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in cellular signaling pathways relevant to cancer and inflammatory diseases.
The dioxolane ring in the structure of N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide provides a stable scaffold for further functionalization, enabling the synthesis of complex derivatives with enhanced pharmacological properties. This structural feature has made it a attractive scaffold for medicinal chemists seeking to develop new drugs with improved efficacy and selectivity.
Recent advancements in computational chemistry and molecular modeling have facilitated the design of more effective derivatives of N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide. These computational approaches have allowed researchers to predict the binding affinity of the compound to various biological targets, thereby guiding the optimization of its pharmacokinetic and pharmacodynamic properties.
The synthesis of N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The bromopyridine moiety serves as a key intermediate in these synthetic pathways, allowing for further functionalization through nucleophilic substitution reactions or cross-coupling reactions.
In conclusion, N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide (CAS No. 578733-86-5) is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features and biological activities make it a valuable candidate for further exploration in the quest for novel therapeutic agents.
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